N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Overview
Description
N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide is 370.07357611 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has explored the design and synthesis of 1,3,4-oxadiazole derivatives for potential pharmacological applications. For instance, a study focused on the synthesis of these derivatives as inhibitors for Collapsin response mediator protein 1 (CRMP 1), showcasing their potential in treating small lung cancer through in vitro biological evaluations (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Hemolytic Activity
Another research avenue investigates the antimicrobial evaluation and hemolytic activity of 2,5-disubstituted 1,3,4-oxadiazole compounds. These studies have identified several derivatives with significant activity against selected microbial species and evaluated their cytotoxicity, indicating their potential as antimicrobial agents with less toxicity (Gul et al., 2017).
Anti-Salmonella Typhi Activity
The synthesis of new 2-amino-1,3,4-oxadiazole derivatives and their evaluation for anti-Salmonella typhi activity is another research focus. This includes the synthesis and characterization of compounds showing significant activity against this pathogen, contributing to the search for novel antimicrobial agents (Salama, 2020).
Antifungal and Apoptotic Effects
Research into triazole-oxadiazole compounds has demonstrated potent antifungal agents against Candida species, with studies on their synthesis, characterization, and biological activities, including their apoptotic effects on fungal cells (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Activity
The synthesis and biological evaluation of thiazole derivatives as anticancer agents represent another significant area of research. This includes the identification of compounds with selective cytotoxicity against cancer cell lines, indicating their potential in anticancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-11-2-4-12(5-3-11)16-19-20-17(25-16)26-10-15(22)18-13-6-8-14(9-7-13)21(23)24/h2-9H,10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNLMDKURHHCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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